1-(5-Bromo-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone
Description
This compound features a biphenyl scaffold substituted with bromine at position 5 and a trifluoromethoxy group at position 2' of the second phenyl ring, with an acetyl group at position 3 of the first ring.
Properties
IUPAC Name |
1-[3-bromo-5-[2-(trifluoromethoxy)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O2/c1-9(20)10-6-11(8-12(16)7-10)13-4-2-3-5-14(13)21-15(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVWTPWQLZSKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone typically involves multiple steps. One common method starts with the bromination of a biphenyl derivative, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the ethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as sodium methoxide or potassium tert-butoxide.
Oxidizing Agents: For oxidation reactions, such as potassium permanganate or chromium trioxide.
Reducing Agents: For reduction reactions, such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can yield carboxylic acids or alcohols, respectively.
Scientific Research Applications
1-(5-Bromo-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Trifluoromethoxy vs. Other Substituents: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to its electronegative fluorine atoms, which contrasts with electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH). For example, 1-(4-hydroxy-[1,1'-biphenyl]-3-yl)ethanone () exhibits higher polarity and hydrogen-bonding capacity compared to the target compound, which may display enhanced lipophilicity and metabolic stability due to -OCF₃ . In 2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)benzo[d][1,2]selenazol-3(2H)-one (), the -OCF₃ group stabilizes the aromatic system via inductive effects, a property likely shared with the target compound .
- This may influence crystal packing or interactions in biological systems .
Spectroscopic and Structural Characterization
- SC-XRD and DFT Studies :
- NMR and MS Data: Compounds like 1-(4-bromophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone () show distinct ¹H NMR shifts for bromine (δ ~7.5–8.0 ppm) and carbonyl groups (δ ~2.6 ppm for acetyl), which align with expected signals for the target compound .
Comparative Data Table
Biological Activity
1-(5-Bromo-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone, a compound characterized by its unique molecular structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a biphenyl core substituted with a bromine atom and a trifluoromethoxy group, which are critical for its biological activity. The presence of these substituents influences the compound's lipophilicity, binding affinity, and overall biological behavior.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the context of cancer research. The following sections detail its effects on various cancer cell lines and its mechanisms of action.
Anticancer Activity
Research has demonstrated that this compound possesses potent anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines with varying degrees of efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T-47D (Breast Cancer) | 2.5 | Induction of apoptosis via Bcl-2 inhibition |
| SK-MEL-5 (Melanoma) | 3.0 | Disruption of mitochondrial membrane potential |
| MDA-MB-468 (Breast) | 2.8 | Activation of caspase pathways |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, primarily by inducing apoptosis in cancer cells.
The mechanisms through which this compound operates involve several key processes:
- Bcl-2 Inhibition : The compound has been identified as a selective inhibitor of the Bcl-2 protein family, which is crucial for regulating apoptosis in cancer cells. By inhibiting Bcl-2, the compound promotes programmed cell death.
- Mitochondrial Dysfunction : It disrupts mitochondrial functions leading to increased reactive oxygen species (ROS) production, which triggers apoptotic pathways.
- Caspase Activation : The activation of caspases is a hallmark of apoptosis; studies show that treatment with this compound results in increased caspase-3 and caspase-9 activity in treated cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In vitro studies conducted on T-47D cells demonstrated a significant reduction in cell viability at concentrations as low as 2.5 µM. This study provided insights into the compound's potential as a therapeutic agent for breast cancer treatment.
- Melanoma Research : A study involving SK-MEL-5 cells revealed that treatment with the compound led to a decrease in cell proliferation and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
